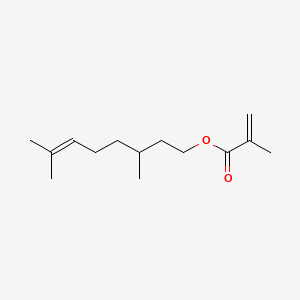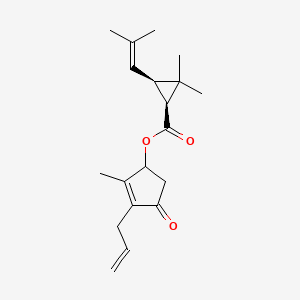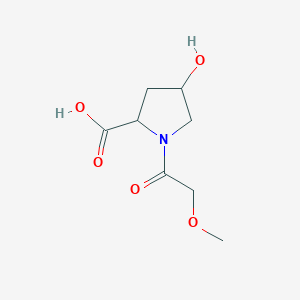
Phenylbenzene omega-phosphono-alpha-amino acid, solid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is a compound known for its unique structure and properties. It is a derivative of phenylbenzene amino acids and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of a phosphonomethyl group attached to a biphenyl structure, which is further linked to an L-alanine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Phosphonomethyl Group: The phosphonomethyl group can be introduced via a Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide.
Attachment of the L-alanine Moiety: The final step involves the coupling of the biphenyl-phosphonomethyl intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonomethyl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of cyclohexyl derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting glycine receptors.
Medicine: Research has investigated its potential therapeutic applications, including as an antagonist for certain neurotransmitter receptors.
Industry: It is used in the development of novel materials and as a precursor for agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with glycine receptors in the central nervous system. It acts as an antagonist, blocking the action of glycine and thereby modulating neurotransmission. The molecular targets include the alpha-1 and alpha-2 subunits of the glycine receptor, and the pathways involved are related to inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Strychnine: Another glycine receptor antagonist, but structurally distinct.
Picrotoxinin: A compound that also antagonizes glycine receptors but has a different mechanism of action.
Uniqueness
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is unique due to its specific biphenyl structure combined with a phosphonomethyl group and an L-alanine moiety. This unique structure allows it to interact with glycine receptors in a distinct manner compared to other antagonists like strychnine and picrotoxinin.
Propiedades
Fórmula molecular |
C16H18NO5P |
|---|---|
Peso molecular |
335.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
Clave InChI |
NCEGJIHRQBRVJQ-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
Sinónimos |
3-(2'-phosphonomethyl(1,1'-biphenyl)-3-yl)alanine PMBA-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)







![6-[[[1-(2-methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1256818.png)
![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B1256820.png)
![7-[(2-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-3',5-dihydroxy-4'-methoxyflavanone](/img/structure/B1256821.png)

